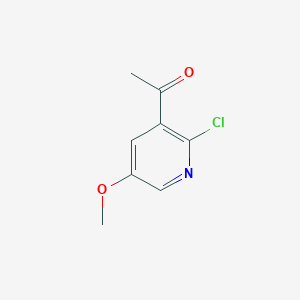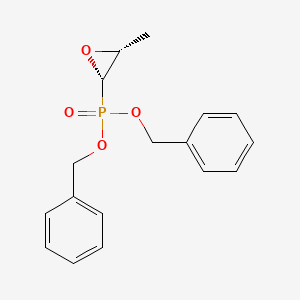
dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate is a chiral organophosphorus compound that has garnered interest in various fields of chemistry and biochemistry. This compound features a phosphonate group attached to a chiral oxirane ring, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate typically involves the reaction of dibenzyl phosphite with a chiral epoxide. One common method is the enantioselective epoxidation of allylic alcohols followed by the reaction with dibenzyl phosphite under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of enantiomerically pure compounds and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific chiral properties.
作用机制
The mechanism by which dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or other biological molecules. The chiral nature of the compound allows for selective interactions with specific molecular targets, making it useful in asymmetric synthesis and enzyme inhibition studies.
相似化合物的比较
Similar Compounds
- Dibenzyl phosphite
- (2S,3R)-3-methyloxirane
- Phosphonic acids
Uniqueness
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate is unique due to its combination of a chiral oxirane ring and a phosphonate group. This combination allows for a wide range of chemical reactions and applications, particularly in asymmetric synthesis and enzyme inhibition studies. The compound’s ability to undergo ring-opening reactions and form reactive intermediates further enhances its versatility in scientific research.
属性
分子式 |
C17H19O4P |
|---|---|
分子量 |
318.30 g/mol |
IUPAC 名称 |
(2S,3R)-2-bis(phenylmethoxy)phosphoryl-3-methyloxirane |
InChI |
InChI=1S/C17H19O4P/c1-14-17(21-14)22(18,19-12-15-8-4-2-5-9-15)20-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-,17+/m1/s1 |
InChI 键 |
JWFQBECSAMRLNS-PBHICJAKSA-N |
手性 SMILES |
C[C@@H]1[C@@H](O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
规范 SMILES |
CC1C(O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


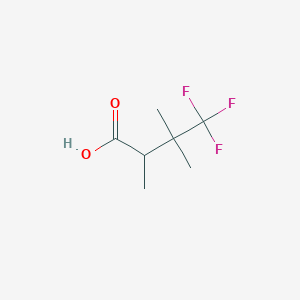
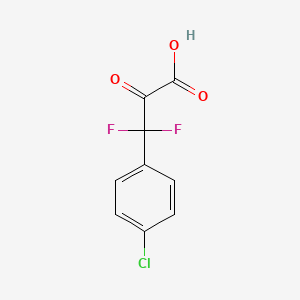
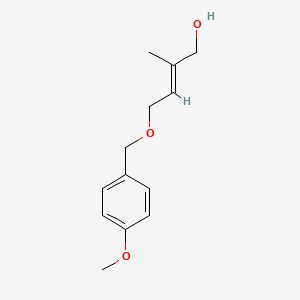
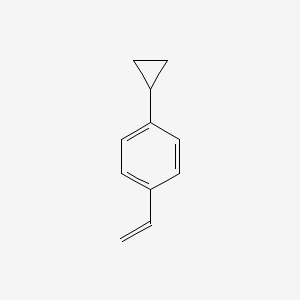
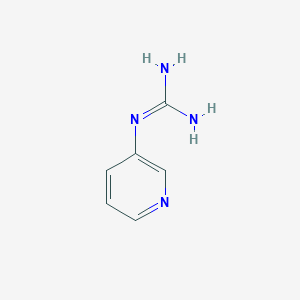

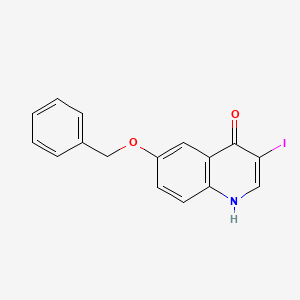

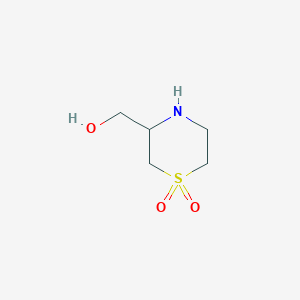
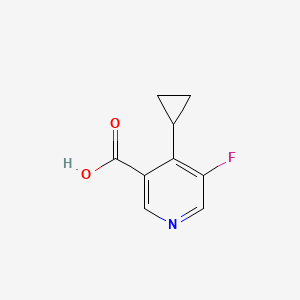

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)

